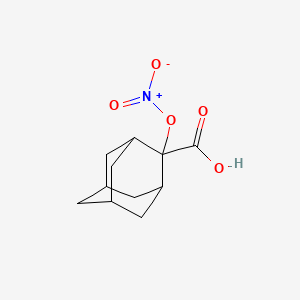![molecular formula C16H15ClN2O2 B5857733 N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide CAS No. 430458-84-7](/img/structure/B5857733.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as CMBC, is a chemical compound that has shown potential in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In
Mechanism of Action
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its specificity for PARP. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of using N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its potential toxicity. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One direction is to further explore its potential use in cancer therapy. Another direction is to study its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential toxicity.
In conclusion, N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has shown potential in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it an interesting subject of study. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide involves a two-step process. The first step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-methylbenzenecarboximidamide to form N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide.
Scientific Research Applications
N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anticancer properties and can induce apoptosis in cancer cells. N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-4-3-5-12(8-10)15(18)19-21-16(20)13-7-6-11(2)9-14(13)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYZGLZPADNBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=C(C=C2)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)C)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)







![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)


![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
